molecular formula C5H11O8P B13988326 D-Ribose 5-phosphate

D-Ribose 5-phosphate

Cat. No.: B13988326
M. Wt: 230.11 g/mol
InChI Key: PPQRONHOSHZGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th position. It is a crucial intermediate in the biosynthesis of various biomolecules, including lipopolysaccharides in bacterial cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-arabinose-5-phosphate can be synthesized through the phosphorylation of D-arabinose using phosphoric acid. The reaction typically involves the use of ATP and D-arabinose in the presence of an enzyme such as D-arabinokinase, which catalyzes the transfer of the phosphate group to the 5th carbon of D-arabinose .

Industrial Production Methods

Industrial production of D-arabinose-5-phosphate often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of D-arabinose-5-phosphate. The compound is then extracted and purified from the bacterial culture .

Chemical Reactions Analysis

Types of Reactions

D-arabinose-5-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .

Comparison with Similar Compounds

Similar Compounds

  • D-ribose-5-phosphate
  • D-xylose-5-phosphate
  • D-ribulose-5-phosphate

Uniqueness

D-arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides, which are critical for the structural integrity and virulence of Gram-negative bacteria. Unlike other similar compounds, it is specifically involved in the production of 3-deoxy-D-manno-octulosonate .

Properties

IUPAC Name

(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRONHOSHZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863224
Record name 5-O-Phosphonopentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.